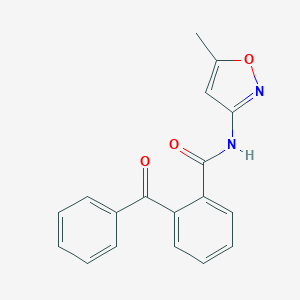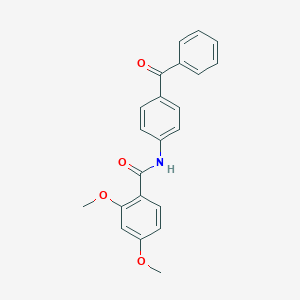
2-(4-chlorobenzoyl)-N-(3-pyridinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorobenzoyl)-N-(3-pyridinyl)benzamide is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of medicine. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of 2-(4-chlorobenzoyl)-N-(3-pyridinyl)benzamide is not fully understood. However, it has been found to exert its effects by inhibiting certain enzymes and signaling pathways that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorobenzoyl)-N-(3-pyridinyl)benzamide exhibits a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 2-(4-chlorobenzoyl)-N-(3-pyridinyl)benzamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways, making it a valuable tool for studying the underlying mechanisms of various diseases. However, its potential toxicity and limited solubility in aqueous solutions can pose challenges in experimental design and interpretation of results.
将来の方向性
There are several potential future directions for research on 2-(4-chlorobenzoyl)-N-(3-pyridinyl)benzamide. Some of the key areas of focus include:
1. Development of more efficient synthesis methods to improve yield and purity of the compound.
2. Further investigation of its potential therapeutic applications in cancer therapy, neurological disorders, and inflammation.
3. Exploration of its effects on other signaling pathways and enzymes to identify new potential therapeutic targets.
4. Development of new formulations and delivery methods to improve its solubility and bioavailability.
5. Investigation of its potential toxicity and safety profile in human trials.
In conclusion, 2-(4-chlorobenzoyl)-N-(3-pyridinyl)benzamide is a promising compound that has been widely studied for its potential therapeutic applications in various fields of medicine. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.
合成法
The synthesis of 2-(4-chlorobenzoyl)-N-(3-pyridinyl)benzamide involves the reaction of 4-chlorobenzoic acid with 3-aminopyridine in the presence of a suitable coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to acylation using benzoyl chloride to obtain the final product.
科学的研究の応用
2-(4-chlorobenzoyl)-N-(3-pyridinyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. Some of the key areas of research include cancer therapy, neurological disorders, and inflammation.
特性
分子式 |
C19H13ClN2O2 |
|---|---|
分子量 |
336.8 g/mol |
IUPAC名 |
2-(4-chlorobenzoyl)-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C19H13ClN2O2/c20-14-9-7-13(8-10-14)18(23)16-5-1-2-6-17(16)19(24)22-15-4-3-11-21-12-15/h1-12H,(H,22,24) |
InChIキー |
MJMLETRAFRZPQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CN=CC=C3 |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




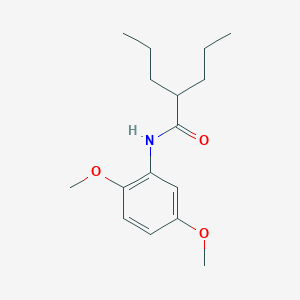
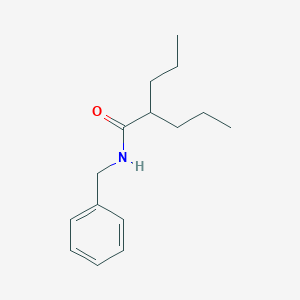



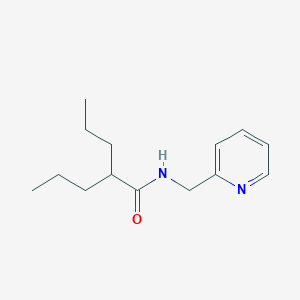
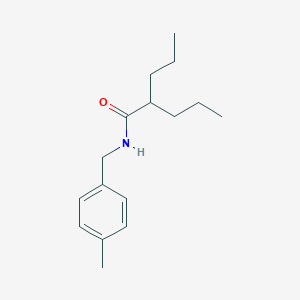
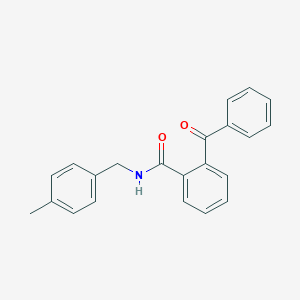

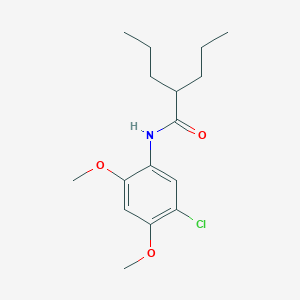
![Methyl 2-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290325.png)
